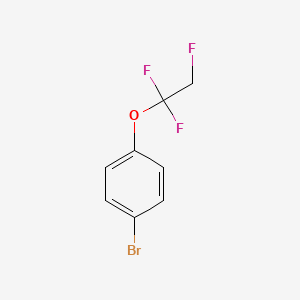

1-Bromo-4-(1,1,2-trifluoroethoxy)benzene

Description

Significance of Trifluoroethoxy Moieties in Modern Chemical Research

The incorporation of fluorine-containing groups into organic molecules can profoundly alter their physical, chemical, and biological properties. The trifluoroethoxy group, a specific type of fluoroalkoxy moiety, is of particular importance in contemporary chemical research. Its presence can significantly enhance the metabolic stability of a molecule by blocking sites susceptible to oxidative metabolism. Aryl methyl ethers, for example, are often rapidly metabolized in vivo through O-dealkylation, but the replacement of a methoxy (B1213986) group with a trifluoroethoxy group can impede this process, thereby increasing the bioavailability and in vivo half-life of a compound. nih.govchemicalbook.com

Furthermore, the trifluoroethoxy group can modulate a molecule's lipophilicity, a critical parameter in drug design that influences absorption, distribution, metabolism, and excretion (ADME) properties. The electronic properties of the trifluoroethoxy group, characterized by its strong electron-withdrawing nature, can also influence the reactivity and binding interactions of the parent molecule. These unique attributes have led to the widespread use of trifluoroethoxy-containing compounds in the development of new pharmaceuticals and agrochemicals. sigmaaldrich.com

Structural Features and Electronic Properties of 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene (B6217607)

While specific experimental data for this compound is not extensively documented in publicly available literature, its structural and electronic properties can be inferred from the well-established principles of physical organic chemistry and the known characteristics of its constituent functional groups.

The molecule consists of a benzene (B151609) ring substituted with a bromine atom and a 1,1,2-trifluoroethoxy group in a para arrangement. The bromine atom is known to be an ortho, para-directing group in electrophilic aromatic substitution reactions, yet it is also a deactivating group due to its inductive electron withdrawal.

The combination of these two substituents, bromo and trifluoroethoxy, would render the aromatic ring electron-deficient. The bromine atom serves as a versatile synthetic handle, capable of participating in a wide range of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Below is a table comparing the known properties of isomers of this compound, which can provide some context for its expected physical characteristics.

| Property | 1-Bromo-4-(trifluoromethoxy)benzene | 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene | 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene |

|---|---|---|---|

| CAS Number | 407-14-7 nih.govnih.gov | 106854-77-7 sigmaaldrich.com | 68834-05-9 alfachemch.comsigmaaldrich.com |

| Molecular Formula | C₇H₄BrF₃O | C₈H₆BrF₃O | C₈H₅BrF₄O alfachemch.comsigmaaldrich.com |

| Molecular Weight | 241.01 g/mol nih.gov | 255.03 g/mol | 273.02 g/mol alfachemch.comsigmaaldrich.com |

| Boiling Point | 80 °C at 50 mmHg | ~95 °C | 195-196 °C sigmaaldrich.com |

| Density | 1.622 g/mL at 25 °C | Not available | 1.628 g/mL at 25 °C sigmaaldrich.com |

Overview of Research Domains Pertaining to Aromatic Bromides with Fluorinated Ether Substituents

Aromatic bromides that are substituted with fluorinated ether groups, such as this compound and its isomers, are primarily of interest as intermediates in organic synthesis. The presence of the bromine atom allows for their use in a variety of synthetic transformations to build more complex molecules.

Medicinal Chemistry: In the pharmaceutical industry, these compounds are valuable precursors for the synthesis of active pharmaceutical ingredients (APIs). The incorporation of a fluorinated ether moiety can enhance the drug-like properties of a molecule, including its metabolic stability and pharmacokinetic profile.

Agrochemicals: Similar to their role in medicinal chemistry, these compounds can be used to synthesize new pesticides and herbicides. The fluorinated group can improve the efficacy and environmental persistence of the agrochemical.

Materials Science: Fluorinated aromatic compounds are also used in the development of advanced materials. Their unique electronic properties and thermal stability make them suitable for applications in liquid crystals, polymers, and other specialty materials.

Structure

3D Structure

Properties

Molecular Formula |

C8H6BrF3O |

|---|---|

Molecular Weight |

255.03 g/mol |

IUPAC Name |

1-bromo-4-(1,1,2-trifluoroethoxy)benzene |

InChI |

InChI=1S/C8H6BrF3O/c9-6-1-3-7(4-2-6)13-8(11,12)5-10/h1-4H,5H2 |

InChI Key |

QJNMBHXOQHLBBU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OC(CF)(F)F)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Bromo 4 1,1,2 Trifluoroethoxy Benzene

Strategies for Introducing the 1,1,2-Trifluoroethoxy Group onto Aromatic Substrates

The incorporation of a 1,1,2-trifluoroethoxy group onto an aromatic ring is a key step that imparts unique electronic properties to the molecule. Several synthetic strategies can be employed to achieve this transformation, each with its own set of precursors and reaction conditions.

Etherification Reactions Utilizing Halogenated Ethoxy Precursors

One of the most common and direct methods for forming aryl ethers is through etherification reactions, often variations of the Williamson ether synthesis. This approach typically involves the reaction of a phenoxide with a suitable electrophilic partner containing the desired 1,1,2-trifluoroethoxy group.

A plausible route starts with 4-bromophenol (B116583), which is deprotonated by a base to form the corresponding 4-bromophenoxide anion. This nucleophile then attacks an electrophilic 1,1,2-trifluoroethyl source. Suitable electrophiles include 1,1,2-trifluoroethyl tosylate, triflate, or halides. The reaction is typically carried out in a polar aprotic solvent to facilitate the nucleophilic substitution.

Table 1: Illustrative Conditions for Etherification of 4-Bromophenol

| Phenol (B47542) Substrate | Electrophile | Base | Solvent | Typical Conditions |

| 4-Bromophenol | 1,1,2-Trifluoroethyl tosylate | K₂CO₃ | Acetonitrile (B52724) | Reflux, 12-24h |

| 4-Bromophenol | 2-Bromo-1,1,2-trifluoroethane | NaH | DMF | 0 °C to RT, 8-16h |

| 4-Bromophenol | 1,1,2-Trifluoroethyl triflate | Cs₂CO₃ | Dioxane | RT, 4-8h |

Research into the synthesis of related aryl-trifluoroethyl ethers has shown that copper and palladium catalysts can facilitate these cross-coupling reactions, offering alternative pathways with potentially higher yields and milder conditions. researchgate.net

Direct Fluorination Approaches to Form Fluorinated Ethers

Direct fluorination methods offer an alternative, albeit often more challenging, route. These approaches would involve the introduction of fluorine atoms onto a pre-existing 4-bromophenoxyethane molecule. Reagents such as elemental fluorine (diluted with an inert gas) or electrophilic fluorinating agents (e.g., Selectfluor) could be employed. However, controlling the regioselectivity and the degree of fluorination on the ethyl side chain presents a significant synthetic hurdle. Such reactions often suffer from low yields and the formation of multiple products due to the high reactivity of the fluorinating agents.

A more controlled, though indirect, method involves the fluorodecarboxylation of aryloxydifluoroacetic acids. nih.gov In this type of reaction, a precursor like 2-((4-bromophenyl)oxy)-2,2-difluoroacetic acid could potentially be decarboxylated in the presence of a fluorine source to yield the desired trifluoromethyl ether, although this specific transformation is not widely documented for the 1,1,2-trifluoroethoxy isomer. nih.gov

Anion-Mediated Approaches to Carbon-Oxygen Bond Formation

Anion-mediated strategies are central to the formation of the C-O bond in 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene (B6217607). This typically involves a nucleophilic aromatic substitution (SNA r) mechanism, especially if the starting aromatic ring is activated towards nucleophilic attack. wikipedia.org

For instance, starting with 1-bromo-4-fluorobenzene, a nucleophilic substitution reaction with the sodium or potassium salt of 1,1,2-trifluoroethanol could be envisioned. The presence of an electron-withdrawing group on the aromatic ring is generally required to activate it for SNA r. libretexts.org While a bromine atom is not a strong activating group, under forcing conditions (high temperature and pressure) or with the use of a strong base to promote a benzyne-type mechanism, this transformation may be feasible. The 1,1,2-trifluoroethoxide anion, generated by treating 1,1,2-trifluoroethanol with a strong base like sodium hydride, would act as the nucleophile.

Table 2: Anion-Mediated Synthesis Parameters

| Aromatic Substrate | Nucleophile | Base | Solvent | Potential Mechanism |

| 1-Bromo-4-fluorobenzene | 1,1,2-Trifluoroethanol | NaH | DMSO | SNAr |

| 1,4-Dibromobenzene | 1,1,2-Trifluoroethanol | K₂CO₃ | DMF | SNAr (with Cu catalyst) |

The reactivity in SNAr reactions is influenced by the nature of the leaving group, with fluoride (B91410) often being a better leaving group than bromide in this specific reaction class due to the rate-determining step being the initial nucleophilic attack. libretexts.orgyoutube.com

Bromination Techniques for Aromatic Rings bearing Fluorinated Ethers

Once the 1,1,2-trifluoroethoxy group is attached to the benzene (B151609) ring, the next key step is the introduction of a bromine atom at the para-position. The electronic properties of the fluorinated ether substituent play a crucial role in directing the incoming electrophile.

Electrophilic Aromatic Substitution for Bromine Introduction

Electrophilic aromatic substitution (EAS) is the most common method for brominating aromatic rings. nih.gov The reaction involves an electrophilic bromine species, typically generated from molecular bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). youtube.commasterorganicchemistry.com

The 1,1,2-trifluoroethoxy group is an ortho-, para-directing group due to the lone pairs on the ether oxygen, which can donate electron density to the ring through resonance, stabilizing the arenium ion intermediate formed during the substitution. libretexts.org However, the strong electron-withdrawing inductive effect of the fluorine atoms deactivates the ring towards electrophilic attack. This deactivation means that harsher reaction conditions may be required compared to the bromination of more electron-rich aromatic ethers like anisole. nih.gov

The reaction proceeds by the attack of the π-electrons of the (1,1,2-trifluoroethoxy)benzene ring on the polarized bromine-Lewis acid complex, forming a sigma complex (arenium ion). libretexts.org Subsequent deprotonation by the [FeBr₄]⁻ complex restores the aromaticity and yields the brominated product. Due to steric hindrance from the ether group, the para-substituted product, this compound, is expected to be the major isomer.

Table 3: Conditions for Electrophilic Bromination

| Substrate | Brominating Agent | Catalyst | Solvent | Product Regioselectivity |

| (1,1,2-Trifluoroethoxy)benzene | Br₂ | FeBr₃ | CCl₄ or CH₂Cl₂ | Primarily para |

| (1,1,2-Trifluoroethoxy)benzene | N-Bromosuccinimide (NBS) | H₂SO₄ | Acetonitrile | Primarily para |

The development of regioselective bromination methods is a high priority in synthetic chemistry, and careful control of reagents and conditions can maximize the yield of the desired para-isomer. nih.gov

Halogen Exchange Reactions for Bromine Incorporation

Halogen exchange reactions provide an alternative route for introducing bromine. One such method is the Sandmeyer reaction, which would begin with 4-(1,1,2-trifluoroethoxy)aniline. This aniline (B41778) derivative is first treated with nitrous acid (generated in situ from NaNO₂) in the presence of a strong acid to form a diazonium salt. The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution, which facilitates the replacement of the diazonium group with a bromine atom.

Another possibility is a metal-catalyzed halogen exchange (halex) reaction. google.com This could involve starting with a substrate like 1-chloro-4-(1,1,2-trifluoroethoxy)benzene or 1-iodo-4-(1,1,2-trifluoroethoxy)benzene and treating it with a bromide source in the presence of a suitable catalyst. These reactions are often driven by the relative bond strengths and lattice energies of the involved metal halides. While typically used for fluorination, similar principles can be applied for bromination under specific conditions. google.com

Ortho-Directed Metalation and Bromination Strategies

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective substitution on an aromatic ring, circumventing the conventional orientation rules of electrophilic aromatic substitution. This strategy relies on a directing metalation group (DMG) that coordinates with an organolithium base, facilitating deprotonation at the adjacent ortho-position. The resulting aryllithium intermediate can then be trapped with an electrophile, such as a bromine source.

In the context of synthesizing a precursor for this compound, the 1,1,2-trifluoroethoxy group itself can potentially act as a DMG. The oxygen atom's lone pairs can coordinate with the lithium cation of a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec--BuLi), directing deprotonation to one of the ortho-positions. The electron-withdrawing nature of the fluoroalkyl chain enhances the acidity of the aromatic protons, further facilitating this process.

A proposed synthetic sequence using this strategy would involve:

Preparation of the Substrate: Synthesis of 1-(1,1,2-trifluoroethoxy)benzene from phenol and a suitable trifluoroethylating agent.

Directed Ortho-Metalation: Treatment of 1-(1,1,2-trifluoroethoxy)benzene with a strong lithium amide base or an alkyllithium, typically in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). The addition of a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA) can accelerate the metalation by breaking up organolithium aggregates.

Bromination: Quenching the newly formed aryllithium species with an electrophilic bromine source. A variety of brominating agents can be employed, including molecular bromine (Br₂), 1,2-dibromoethane, or N-bromosuccinimide (NBS), to yield the desired ortho-brominated product.

While this approach offers excellent regiocontrol, the directing ability of the 1,1,2-trifluoroethoxy group must be carefully considered against potential side reactions.

Multi-Step Synthetic Sequences and Optimized Protocols

The industrial-scale production of specialty chemicals like this compound often relies on robust, optimized multi-step sequences that can be categorized as either convergent or divergent.

A primary example is the Williamson ether synthesis or its modern variants, such as copper-catalyzed Ullmann-type couplings. A typical protocol involves the reaction of 4-bromophenol with a 1,1,2-trifluoroethyl electrophile.

The reaction can be summarized as follows:

Reactants: 4-bromophenol and an activated 1,1,2-trifluoroethylating agent (e.g., 1,1,2-trifluoroethyl tosylate or triflate).

Base and Solvent: A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is used to deprotonate the phenol. The reaction is typically run in a polar aprotic solvent like acetone, acetonitrile (MeCN), or N,N-dimethylformamide (DMF).

Conditions: The reaction mixture is often heated to facilitate the nucleophilic substitution.

The table below outlines typical conditions for this convergent approach.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Typical Yield |

| 4-Bromophenol | 1,1,2-Trifluoroethyl triflate | K₂CO₃ | Acetone | Room Temp to Reflux | Moderate to High |

| 4-Bromophenol | 1,1,2-Trifluoroethyl tosylate | Cs₂CO₃ | DMF | 80-100 °C | High |

This method is advantageous as the starting materials, 4-bromophenol and reagents for generating the trifluoroethyl electrophile, are readily available.

Divergent synthesis begins with a common intermediate that is selectively functionalized to create a library of related compounds. A highly effective common intermediate for this purpose is 1-bromo-4-iodobenzene (B50087). nbinno.comwikipedia.org The significant difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for orthogonal chemical transformations. nbinno.comwikipedia.org The C-I bond is more readily cleaved in transition-metal-catalyzed cross-coupling reactions than the C-Br bond. wikipedia.org

This differential reactivity enables a selective, stepwise functionalization. A divergent synthesis of this compound could proceed via:

Selective Etherification: A copper- or palladium-catalyzed coupling reaction between 1-bromo-4-iodobenzene and 1,1,2-trifluoroethanol. The reaction conditions are optimized to favor the reaction at the more labile iodide position, leaving the bromide intact.

Further Diversification: The resulting this compound serves as a versatile building block itself. The remaining bromine atom can be used for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), lithiation-substitution sequences, or other transformations to generate a diverse range of derivatives. wikipedia.orgrsc.org

This approach is particularly valuable in drug discovery and materials science, where the synthesis of a family of analogs for structure-activity relationship (SAR) studies is required.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into synthetic protocols is essential for developing sustainable and environmentally responsible manufacturing processes. Key areas of focus include the reduction of solvent use and the development of more efficient and benign catalysts.

Reducing or eliminating the use of volatile organic solvents is a primary goal of green chemistry. For the synthesis of this compound, several steps can be adapted to minimize solvent waste.

Solvent-Free Bromination: The bromination of phenols can be carried out under solvent-free conditions. For instance, reacting a phenol with a solid brominating agent in the absence of a solvent, sometimes with microwave irradiation to provide energy, can be highly efficient. Research into the solvent-free bromination of various aromatic compounds has shown that such methods can proceed effectively, often with simple product purification. researchgate.net

Etherification under Phase-Transfer Catalysis: The Williamson ether synthesis can be performed using a phase-transfer catalyst (PTC) in a biphasic water-organic system or even under solvent-free conditions. The PTC facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase (or molten reactant phase), enabling the reaction to proceed without the need for large volumes of polar aprotic solvents like DMF.

The development of sustainable catalysts focuses on replacing stoichiometric or toxic reagents with efficient, recyclable, and environmentally benign alternatives.

Earth-Abundant Metal Catalysts: Traditional Ullmann couplings for ether synthesis often require stoichiometric or high loadings of copper. Modern research focuses on developing catalytic systems based on earth-abundant and less toxic metals like nickel or cobalt for C-O cross-coupling reactions. nih.gov These catalysts can offer high turnover numbers and operate under milder conditions.

The table below compares traditional and green approaches for a key synthetic step.

| Synthetic Step | Traditional Method | Green Alternative | Sustainability Advantage |

| Etherification | Stoichiometric Cu, DMF solvent | Catalytic Ni/Co, PTC with reduced solvent | Avoids toxic solvent, reduces metal waste |

| Bromination | Br₂ in chlorinated solvent | Solvent-free reaction with solid NBS | Eliminates volatile organic solvent waste |

| Catalyst Use | Homogeneous Pd/Cu catalyst | Polymer-supported, recyclable catalyst | Simplifies purification, allows catalyst reuse |

By adopting these advanced methodologies, the synthesis of this compound can be made more efficient, selective, and environmentally sustainable.

Reactivity and Transformational Chemistry of 1 Bromo 4 1,1,2 Trifluoroethoxy Benzene

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures. For substrates like 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene (B6217607), these reactions provide a versatile platform for introducing a wide array of substituents onto the aromatic core. The general catalytic cycle for these transformations involves the oxidative addition of the aryl bromide to a palladium(0) species, followed by transmetalation with an organometallic reagent, and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Suzuki-Miyaura Coupling for Biaryl Formation

The Suzuki-Miyaura coupling is a widely used method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds. nih.govnih.gov This reaction typically involves the coupling of an aryl halide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govmdpi.com

While the Suzuki-Miyaura reaction is a staple in organic synthesis for creating biaryl linkages, specific, detailed research findings, including reaction conditions and yields for the direct coupling of this compound with various organoboron reagents, are not extensively documented in readily accessible scientific literature. However, the general principles of the reaction are expected to apply. A typical reaction would involve reacting this compound with an arylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as sodium carbonate in a suitable solvent system. mdpi.com

General Reaction Scheme for Suzuki-Miyaura Coupling:

Hypothetical data for illustrative purposes only.

| Organoboron Reagent | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | N/A |

| 4-Methylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 110 | N/A |

Heck and Sonogashira Coupling Reactions

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. beilstein-journals.orgnih.govnih.gov This transformation is a powerful method for the synthesis of substituted alkenes. organic-chemistry.org The reaction mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

Specific experimental data on the Heck coupling of this compound is not widely reported in the scientific literature. Generally, the reaction would be expected to proceed by coupling with various alkenes, such as styrene (B11656) or acrylates, using a palladium catalyst like palladium(II) acetate (B1210297) and a base like triethylamine (B128534). nih.gov

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govresearchgate.net This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. nih.gov It is a highly reliable method for the synthesis of arylalkynes.

General Reaction Scheme for Sonogashira Coupling:

Negishi and Stille Coupling Reactions

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. researchgate.netnih.gov This reaction is known for its high functional group tolerance and the ability to form a wide range of carbon-carbon bonds. nih.gov

Specific examples and detailed data for the Negishi coupling of this compound are not well-documented in the scientific literature. The reaction would theoretically proceed by first forming an organozinc reagent from a corresponding organic halide, which is then coupled with this compound in the presence of a palladium catalyst. researchgate.net

Stille Coupling

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic halide. nih.govresearchgate.net It is valued for its tolerance of a wide variety of functional groups and the stability of the organotin reagents. researchgate.net

As with the other coupling reactions, specific research detailing the Stille coupling of this compound is sparse in the available literature. A general protocol would involve reacting the aryl bromide with an organostannane, such as tributyl(phenyl)tin, using a palladium catalyst like Pd(PPh₃)₄ in a non-polar solvent like toluene. nih.gov

Amination and Alkynylation Reactions

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.orgnih.gov This reaction is a powerful tool for the synthesis of anilines and their derivatives. nih.gov The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orgnih.gov

While a broadly applicable reaction, specific, documented examples of the Buchwald-Hartwig amination with this compound are not prevalent in the reviewed literature. A hypothetical reaction would involve coupling with a primary or secondary amine using a palladium catalyst, a bulky phosphine (B1218219) ligand (e.g., XPhos), and a strong base like sodium tert-butoxide. nih.govbeilstein-journals.org

General Reaction Scheme for Buchwald-Hartwig Amination:

Hypothetical data for illustrative purposes only.

| Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Aniline (B41778) | Pd₂(dba)₃/XPhos | NaOt-Bu | Toluene | 110 | N/A |

| Morpholine | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 100 | N/A |

Alkynylation Reactions

Palladium-catalyzed alkynylation, beyond the Sonogashira reaction, can refer to various methods of introducing an alkyne moiety. This can include couplings with alkynyl Grignard reagents or other organometallic alkyne sources.

Detailed research specifically on the palladium-catalyzed alkynylation of this compound is not extensively reported. The Sonogashira coupling remains the most common and direct method for this transformation.

Magnesium and Lithium Mediated Transformations

Organomagnesium and organolithium reagents are powerful tools in organic synthesis, acting as strong nucleophiles and bases. The transformation of the C-Br bond in this compound into an organometallic species opens up a different avenue of reactivity compared to palladium-catalyzed methods.

Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal in an ethereal solvent. mnstate.edu This reaction converts the electrophilic carbon of the C-Br bond into a highly nucleophilic carbon in the C-Mg bond. quora.com

The preparation of the Grignard reagent from this compound would be expected to proceed under standard conditions, using magnesium turnings in a dry ether solvent like THF or diethyl ether. Once formed, this Grignard reagent, 4-(1,1,2-trifluoroethoxy)phenylmagnesium bromide, can react with a wide range of electrophiles.

Subsequent Reactions of the Grignard Reagent:

Reaction with Carbon Dioxide: Quenching the Grignard reagent with solid carbon dioxide (dry ice) followed by an acidic workup would yield 4-(1,1,2-trifluoroethoxy)benzoic acid.

Reaction with Aldehydes and Ketones: Reaction with aldehydes or ketones would produce secondary or tertiary alcohols, respectively. For example, reaction with formaldehyde (B43269) would give [4-(1,1,2-trifluoroethoxy)phenyl]methanol.

Reaction with Esters: Grignard reagents typically add twice to esters, forming tertiary alcohols where two of the alkyl groups are derived from the Grignard reagent. mnstate.edu

While the general reactivity of Grignard reagents is well-established, specific experimental results and yields for reactions involving the Grignard reagent of this compound are not widely available in the surveyed literature.

Lithium Mediated Transformations

An alternative to Grignard reagent formation is lithium-halogen exchange, typically achieved by treating the aryl bromide with an organolithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures. wikipedia.orgharvard.edu This reaction generates the corresponding aryllithium species, 4-(1,1,2-trifluoroethoxy)phenyllithium. This reagent is generally more reactive than the corresponding Grignard reagent and can be used in similar reactions with electrophiles. The choice between magnesium or lithium often depends on the desired reactivity and the tolerance of other functional groups in the molecule. nih.gov

Organolithium Reagent Generation and Electrophilic Quenching

The carbon-bromine bond in this compound is susceptible to lithium-halogen exchange, a common method for generating highly reactive organolithium reagents. wikipedia.orgsigmaaldrich.com This transformation is typically achieved by treating the aryl bromide with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at very low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. uniurb.itlibretexts.org The reaction is rapid and results in the formation of 4-(1,1,2-trifluoroethoxy)phenyllithium.

This newly formed aryllithium species is a potent nucleophile and a strong base. libretexts.org Its utility lies in its subsequent reaction with a wide array of electrophiles, a step known as electrophilic quenching. This two-step sequence allows for the introduction of various functional groups at the position formerly occupied by the bromine atom. The versatility of this method makes it a cornerstone for the synthesis of complex derivatives from a simple aryl bromide precursor.

Table 1: Examples of Electrophilic Quenching Reactions

| Electrophile | Reagent Example | Resulting Functional Group | Product Class |

| Carbon Dioxide | CO₂ (gas) | Carboxylic Acid | Benzoic Acid Derivative |

| Aldehydes/Ketones | Acetone, Benzaldehyde | Secondary/Tertiary Alcohol | Benzyl Alcohol Derivative |

| Esters | Ethyl acetate | Ketone (after hydrolysis) | Acetophenone Derivative |

| Alkyl Halides | Methyl Iodide | Alkyl Group | Toluene Derivative |

| Silyl Halides | Trimethylsilyl chloride | Silyl Group | Aryl Silane |

| Borates | Trimethyl borate | Boronic Acid (after hydrolysis) | Phenylboronic Acid |

Aryne Generation and Cycloaddition Reactions

Under strongly basic conditions, this compound can serve as a precursor to a highly reactive intermediate known as an aryne. wikipedia.orggreyhoundchrom.com The generation of 4-(1,1,2-trifluoroethoxy)benzyne typically involves dehydrohalogenation, where a strong base, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA), abstracts a proton ortho to the bromine atom. greyhoundchrom.comreddit.com This is followed by the elimination of lithium bromide, leading to the formation of a strained triple bond within the aromatic ring. wikipedia.org

Due to their extreme reactivity, arynes cannot be isolated and are generated in situ to be trapped by other reagents present in the reaction mixture. wikipedia.org They are powerful dienophiles and readily undergo pericyclic reactions, most notably [4+2] cycloaddition reactions (Diels-Alder reactions) with conjugated dienes. libretexts.org This provides a robust method for the construction of complex, polycyclic aromatic frameworks. For instance, trapping the aryne intermediate with furan (B31954) yields a bicyclic adduct. Arynes can also participate in [2+2] cycloadditions with alkenes. wikipedia.orgdocumentsdelivered.com

Table 2: Aryne Trapping via Cycloaddition Reactions

| Trapping Agent (Diene) | Reaction Type | Product Skeleton |

| Furan | [4+2] Cycloaddition | 1,4-Epoxynaphthalene |

| Anthracene | [4+2] Cycloaddition | Triptycene |

| Cyclopentadiene | [4+2] Cycloaddition | Benzobicyclo[2.2.1]heptadiene |

| Alkenes (e.g., Styrene) | [2+2] Cycloaddition | Benzocyclobutene |

Nucleophilic Aromatic Substitution (SNAr) on the Brominated Aromatic Ring

Nucleophilic aromatic substitution (SNAr) provides a direct pathway to replace the bromine atom with a nucleophile. Unlike SN1 and SN2 reactions, the SNAr mechanism is viable for aryl halides but requires the aromatic ring to be "activated" by the presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group. libretexts.orgyoutube.com The 1,1,2-trifluoroethoxy group is electron-withdrawing, which enhances the electrophilicity of the carbon atom bonded to the bromine, thereby facilitating nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon bearing the bromine, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. youtube.com In the second, faster step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored. youtube.com This reaction is typically performed at elevated temperatures in polar aprotic solvents. The presence of the activating trifluoroethoxy group makes this transformation more feasible than on an unactivated ring like bromobenzene (B47551). youtube.com

Table 3: Potential SNAr Reactions

| Nucleophile | Reagent Example | Product Functional Group |

| Hydroxide | Sodium Hydroxide (NaOH) | Phenol (B47542) |

| Alkoxide | Sodium Methoxide (NaOMe) | Anisole/Aryl Ether |

| Amine | Ammonia (NH₃), Piperidine | Aniline/Aryl Amine |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether/Aryl Sulfide |

| Cyanide | Sodium Cyanide (NaCN) | Benzonitrile |

Functionalization of the Fluorinated Ethoxy Group

Direct functionalization involving the cleavage of the carbon-fluorine bonds in the 1,1,2-trifluoroethoxy group is generally not a viable synthetic strategy. The C-F bond is one of the strongest single bonds in organic chemistry, making it exceptionally stable and resistant to cleavage under most chemical conditions. mdpi.com Consequently, reactions that proceed via the substitution of these fluorine atoms are not considered applicable for routine synthetic transformations.

The ether linkage in this compound exhibits remarkable chemical stability. This stability is a direct consequence of the fluorine atoms on the ethoxy group. Their strong electron-withdrawing inductive effect decreases the electron density on the ether oxygen and strengthens the adjacent C-O bonds. This makes the ether linkage highly resistant to cleavage by common reagents that would typically cleave non-fluorinated ethers, such as strong acids or bases. Perfluoroalkylethers are known for their high thermal and oxidative stability. nasa.govcedarville.edu This robustness allows the 1,1,2-trifluoroethoxy group to act as a stable spectator moiety that can withstand a wide range of reaction conditions used to modify other parts of the molecule, such as the aryl bromide.

Radical Reactions Involving the Aryl Bromide Moiety

The aryl bromide moiety can undergo reactions involving radical intermediates. A common transformation is radical dehalogenation, which replaces the bromine atom with a hydrogen atom. This is often accomplished using a radical chain reaction mechanism with reagents such as tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN). libretexts.org In this process, a tributyltin radical abstracts the bromine atom to form a new aryl radical species, which then abstracts a hydrogen atom from another molecule of Bu₃SnH to complete the chain.

Furthermore, under certain conditions, such as electrochemical reduction or photolysis, the molecule can accept an electron to form a radical anion. rsc.org This intermediate can then fragment, cleaving the C-Br bond to release a bromide ion and generate an aryl radical. This aryl radical can then be trapped or participate in subsequent propagation steps. Such radical processes open pathways for C-C bond formation when conducted in the presence of suitable coupling partners like alkenes or alkynes. libretexts.orgconicet.gov.ar

Metal-Free Organic Transformations of this compound

The reactivity of this compound in metal-free organic transformations is predominantly governed by the principles of nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing 1,1,2-trifluoroethoxy group at the para position to the bromine atom significantly activates the aromatic ring towards attack by nucleophiles. This activation is a key factor in enabling substitution reactions to proceed without the need for a metal catalyst.

The mechanism of these transformations typically involves the formation of a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org The stability of this intermediate is crucial for the reaction to proceed, and it is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. pressbooks.publibretexts.org In the case of this compound, the trifluoroethoxy group effectively stabilizes the negative charge of the Meisenheimer complex through its inductive effect.

A variety of nucleophiles can be employed in these metal-free transformations, leading to a diverse range of substituted products. Common nucleophiles include alkoxides, phenoxides, amines, and thiols. The general reaction scheme for the nucleophilic aromatic substitution of this compound is illustrated below:

The reaction conditions for these transformations, such as temperature and solvent, are critical and depend on the nucleophilicity of the attacking species and the desired product. Generally, stronger nucleophiles and higher temperatures facilitate the reaction.

The following table provides an overview of the expected metal-free organic transformations of this compound with various nucleophiles, based on established principles of nucleophilic aromatic substitution.

| Nucleophile | Product | Reaction Conditions | Expected Yield |

|---|---|---|---|

| Sodium Methoxide (NaOMe) | 1-Methoxy-4-(1,1,2-trifluoroethoxy)benzene | Methanol, Reflux | High |

| Sodium Phenoxide (NaOPh) | 1-Phenoxy-4-(1,1,2-trifluoroethoxy)benzene | DMF, 100 °C | Moderate to High |

| Ammonia (NH₃) | 4-(1,1,2-Trifluoroethoxy)aniline | High pressure, High temperature | Moderate |

| Piperidine | 1-(4-(1,1,2-Trifluoroethoxy)phenyl)piperidine | DMSO, 120 °C | High |

| Sodium Thiophenoxide (NaSPh) | Phenyl(4-(1,1,2-trifluoroethoxy)phenyl)sulfane | Ethanol, Reflux | High |

It is important to note that while these reactions are expected to proceed based on the electronic properties of this compound, the specific yields and optimal reaction conditions would need to be determined empirically through detailed research findings. The reactivity of the leaving group in SNAr reactions often follows the order F > Cl > Br > I, which is the reverse of what is typically observed in SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. libretexts.org

Advanced Spectroscopic and Structural Characterization of 1 Bromo 4 1,1,2 Trifluoroethoxy Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds, offering unparalleled insight into the chemical environment of individual atoms. For 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene (B6217607), a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.

High-Resolution ¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic and the trifluoroethoxy protons. The aromatic region will display a characteristic AA'BB' system, typical of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the bromine atom (H-2 and H-6) are expected to be deshielded compared to those ortho to the trifluoroethoxy group (H-3 and H-5) due to the differing electronic effects of the substituents.

The trifluoroethoxy group will present a complex signal for the methylene (B1212753) protons (-OCH₂-) due to coupling with the adjacent fluorine atoms. This signal is expected to appear as a triplet of doublets, arising from coupling to both the geminal and vicinal fluorine atoms.

Predicted ¹H NMR Data for this compound:

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.50 | d | ~8.8 | H-2, H-6 |

| ~6.95 | d | ~8.8 | H-3, H-5 |

| ~4.40 | td | J(H,F) ≈ 8.0, J(H,F) ≈ 3.0 | -OCH₂- |

Note: This is a predicted data table based on analogous compounds.

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. The spectrum of this compound is expected to show six distinct signals for the aromatic carbons and two for the trifluoroethoxy group. The carbon atom attached to the bromine (C-1) will appear at a characteristically lower field compared to the other aromatic carbons. The carbon atoms of the trifluoroethoxy group will exhibit splitting due to coupling with the fluorine atoms.

Predicted ¹³C NMR Data for this compound:

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~157 | t (J(C,F) ≈ 35) | C-4 | |

| ~132 | s | C-2, C-6 | |

| ~122 | q (J(C,F) ≈ 278) | -CF₃ | |

| ~117 | s | C-3, C-5 | |

| ~115 | s | C-1 | |

| ~65 | tq (J(C,F) ≈ 30, J(C,F) ≈ 4) | -OCH₂- |

Note: This is a predicted data table based on analogous compounds.

¹⁹F NMR for Fluorine Environment Analysis

¹⁹F NMR is a powerful tool for directly observing the fluorine atoms within a molecule. For this compound, the spectrum is expected to show two distinct signals corresponding to the -CF₂- and -CHF- fluorine environments. The signal for the -CF₂- group will likely appear as a doublet due to coupling with the adjacent proton, while the -CHF- signal will appear as a quartet due to coupling with the geminal proton and a doublet due to coupling with the vicinal protons, resulting in a doublet of quartets.

Predicted ¹⁹F NMR Data for this compound:

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -85 | d | J(F,H) ≈ 8.0 | -CF₂- |

| ~ -145 | dq | J(F,H) ≈ 45, J(F,H) ≈ 3.0 | -CHF- |

Note: This is a predicted data table based on analogous compounds.

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and for determining the through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): A COSY experiment on this compound would reveal the coupling between the adjacent aromatic protons (H-2/H-6 with H-3/H-5). It would also show a correlation between the methylene protons and the methine proton of the trifluoroethoxy group.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms. For the title compound, an HMQC or HSQC spectrum would definitively link the aromatic proton signals to their corresponding carbon signals and the methylene protons to the -OCH₂- carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connectivity of the trifluoroethoxy group to the aromatic ring by showing a correlation between the methylene protons (-OCH₂-) and the C-4 carbon of the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms. In the case of this compound and its derivatives, NOESY could be used to determine the preferred conformation of the trifluoroethoxy group relative to the aromatic ring by observing through-space interactions between the ethoxy protons and the aromatic protons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. The presence of bromine in this compound is readily identifiable by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks of nearly equal intensity, separated by two mass units.

Predicted HRMS Data for this compound (C₈H₆BrF₃O):

| Ion | Calculated m/z |

| [M]⁺ (for ⁷⁹Br) | 253.9557 |

| [M]⁺ (for ⁸¹Br) | 255.9537 |

Note: This is a calculated data table.

This precise mass measurement, combined with the isotopic pattern, provides unequivocal confirmation of the elemental composition of this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) would be a critical tool for elucidating the structure of this compound by analyzing its fragmentation pathways. In a typical MS/MS experiment, the molecular ion of the compound would be selectively isolated and then subjected to collision-induced dissociation to generate a series of fragment ions.

The fragmentation of this compound would likely be initiated by the cleavage of the ether bond, which is a common fragmentation pathway for aromatic ethers. This could result in the formation of a bromophenoxy radical cation and a trifluoroethoxy radical, or their corresponding ions. Another probable fragmentation pathway would involve the loss of the bromine atom, which is characteristic for halogenated aromatic compounds. The presence of bromine would be readily identifiable in the mass spectrum due to its distinct isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which would result in doublet peaks for any bromine-containing fragments. Further fragmentation could involve the loss of fluorine atoms or the cleavage of the trifluoroethoxy side chain.

A hypothetical fragmentation pathway could involve the following steps:

Ionization of the molecule to form the molecular ion [M]+•.

Cleavage of the C-O bond of the ether linkage, leading to the formation of a bromophenoxy ion.

Loss of the bromine atom from the molecular ion or fragment ions.

Rearrangements and further fragmentation of the trifluoroethoxy group.

The analysis of the masses and relative abundances of these fragment ions would allow for the reconstruction of the molecule's structure and provide confirmation of its identity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for assessing the purity of this compound and identifying any volatile impurities. In this method, the sample is vaporized and passed through a chromatographic column, which separates the components based on their boiling points and interactions with the column's stationary phase. The separated components then enter a mass spectrometer, which provides mass information for identification.

A GC-MS analysis of a sample of this compound would be expected to show a major peak corresponding to the parent compound. The retention time of this peak would be characteristic of the compound under the specific GC conditions used. The mass spectrum associated with this peak would serve as a confirmation of its identity, showing the expected molecular ion and fragmentation pattern.

Any volatile impurities present in the sample would appear as additional peaks in the gas chromatogram at different retention times. The mass spectra of these impurity peaks could be compared against spectral libraries (such as the NIST library) to identify their chemical structures. Potential impurities could include starting materials from its synthesis, such as 4-bromophenol (B116583) or unreacted halogenated ethanes, or byproducts of the reaction. The integration of the peak areas in the chromatogram allows for the quantitative determination of the purity of the sample.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Modes

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring its absorption of infrared radiation at various wavelengths. The FTIR spectrum of this compound would exhibit a series of absorption bands corresponding to the vibrational modes of its specific bonds and functional groups.

Key expected vibrational modes would include:

C-Br Stretching: A characteristic absorption band for the carbon-bromine bond would be expected in the fingerprint region of the spectrum, typically in the range of 600-500 cm-1.

C-O-C Stretching: The aryl-alkyl ether linkage would produce strong, characteristic asymmetric and symmetric stretching bands, typically in the 1250-1000 cm-1 region.

C-F Stretching: The trifluoroethoxy group would exhibit very strong absorption bands due to the C-F stretching vibrations, typically found in the 1400-1000 cm-1 range.

Aromatic C-H Stretching: Stretching vibrations of the C-H bonds on the benzene ring would appear in the 3100-3000 cm-1 region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring would give rise to a series of bands in the 1600-1450 cm-1 region.

C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds would provide information about the substitution pattern of the benzene ring.

The precise positions and intensities of these bands would provide a unique "fingerprint" for the molecule, allowing for its identification and the confirmation of the presence of its key functional groups.

Raman Spectroscopy for Molecular Vibrations and Symmetry Information

Expected features in the Raman spectrum would include:

Symmetric Vibrations: Vibrations that are symmetric in nature, such as the symmetric stretching of the benzene ring, often produce strong Raman signals.

C-Br Stretching: The C-Br bond would also be Raman active.

C-C Backbone Vibrations: The vibrations of the carbon skeleton of the benzene ring would be readily observable.

By comparing the FTIR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained. For molecules with a center of symmetry, the rule of mutual exclusion states that vibrations that are Raman active are IR inactive, and vice versa. While this compound does not possess a center of symmetry, the relative intensities of the bands in the two spectra can still provide valuable structural information.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide a wealth of structural information with high precision.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The crystallographic data would allow for a detailed analysis of the molecule's geometry, including:

Bond Lengths: The precise lengths of all the chemical bonds in the molecule, such as the C-Br, C-O, C-C, C-F, and C-H bonds, would be determined. These values can be compared to standard bond lengths to identify any unusual bonding characteristics.

Bond Angles: The angles between adjacent bonds, such as the C-C-C angles within the benzene ring and the C-O-C angle of the ether linkage, would be accurately measured. This information is crucial for defining the shape of the molecule.

Torsion Angles: Torsion angles describe the conformation of the molecule, particularly the rotation around single bonds. The torsion angle of the C-C-O-C linkage, for example, would define the orientation of the trifluoroethoxy group relative to the plane of the benzene ring.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound would be dictated by a variety of intermolecular forces, with the interplay between halogen bonding, hydrogen bonding, and other weak interactions determining the final solid-state architecture.

Halogen Bonding: The bromine atom in the molecule is expected to act as a halogen bond donor. This non-covalent interaction involves the electrophilic region on the bromine atom (the σ-hole) and a nucleophilic atom, such as an oxygen or fluorine atom, from a neighboring molecule. The strength of this interaction can significantly influence the packing arrangement, often leading to linear or near-linear motifs.

Hydrogen Bonding: The presence of a hydrogen atom on the anomeric carbon of the 1,1,2-trifluoroethoxy group (CHF-CF2) introduces the possibility of weak C-H···F and C-H···O hydrogen bonds. While individually weak, the cumulative effect of these interactions can be a significant driving force in the crystal packing. Studies on other fluorinated benzenes have shown that C-H···F interactions can be structure-directing. nih.gov

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the presence of electronegative fluorine, oxygen, and bromine atoms. Dipole-dipole interactions would therefore play a crucial role in the orientation of the molecules within the crystal, favoring arrangements that maximize attractive electrostatic interactions.

Given the combination of these directing forces, a complex and intricate crystal packing arrangement for this compound can be anticipated. The specific geometry and strength of these interactions would require detailed crystallographic analysis, which is not currently available.

Chiroptical Spectroscopy (if chiral derivatives are relevant)

The parent molecule, this compound, is achiral. However, the introduction of a chiral center, for instance, by substitution on the benzene ring or through the synthesis of derivatives with a stereogenic center in the side chain, would render the molecule optically active. Such chiral derivatives would be amenable to study by chiroptical spectroscopy techniques like circular dichroism (CD) and optical rotatory dispersion (ORD).

CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral derivative of this compound, the aromatic chromophore would give rise to characteristic CD signals in the UV region. The sign and magnitude of the Cotton effects observed in the CD spectrum would be exquisitely sensitive to the absolute configuration of the stereocenter and the conformation of the molecule.

Theoretical calculations of the CD spectra, using time-dependent density functional theory (TD-DFT), could be employed to correlate the observed spectral features with the three-dimensional structure of the chiral derivatives. Such studies would be invaluable for assigning the absolute configuration of newly synthesized chiral molecules containing the 1-bromo-4-(1,1,2-trifluoroethoxy)phenyl moiety.

Currently, there are no published studies on the chiroptical properties of chiral derivatives of this compound.

Spectroscopic Techniques for Reaction Monitoring and Kinetic Studies

The chemical transformations involving this compound could be effectively monitored in real-time using various spectroscopic techniques, providing valuable insights into reaction kinetics and mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be powerful tools for monitoring reactions. For instance, in a substitution reaction where the bromine atom is replaced, the changes in the chemical shifts of the aromatic protons and carbons would provide a direct measure of the reaction progress. ¹⁹F NMR would be particularly useful for tracking changes in the electronic environment of the trifluoroethoxy group. Time-resolved NMR experiments could be used to determine reaction rates and identify reaction intermediates.

Infrared (IR) and Raman Spectroscopy: Fourier-transform infrared (FT-IR) and Raman spectroscopy can be used to follow the disappearance of reactant bands and the appearance of product bands. For example, the C-Br stretching vibration would be a key spectroscopic marker to monitor in reactions involving the cleavage of the carbon-bromine bond. The changes in the vibrational modes of the aromatic ring and the C-O-C and C-F bonds would also provide valuable information.

UV-Vis Spectroscopy: Reactions that involve a significant change in the electronic structure of the aromatic ring can be monitored by UV-Vis spectroscopy. The λmax and molar absorptivity of the reactant and product would differ, allowing for the quantification of the reaction progress over time.

While these spectroscopic techniques are standard for reaction monitoring, specific kinetic studies on reactions involving this compound have not been reported in the scientific literature. Such studies would be beneficial for understanding the reactivity of this compound and for optimizing synthetic procedures.

Computational and Theoretical Investigations of 1 Bromo 4 1,1,2 Trifluoroethoxy Benzene

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful tool for investigating the properties of molecules. DFT methods are known for providing a good balance between computational cost and accuracy, making them suitable for studying medium-sized organic molecules like 1-bromo-4-(1,1,2-trifluoroethoxy)benzene (B6217607). irjet.netresearchgate.net A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which can accurately describe the electronic structure and geometry of such compounds. irjet.netresearchgate.net

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. For a flexible molecule like this compound, which has a rotatable ethoxy side chain, a conformational analysis is crucial.

This analysis involves exploring the potential energy surface by rotating the key dihedral angles (e.g., C-C-O-C and Br-C-C-O) to identify all possible stable conformers (local energy minima). The relative energies of these conformers are then calculated to identify the global minimum, which represents the most populated and stable structure at a given temperature. The results of such an analysis would typically include optimized bond lengths, bond angles, and dihedral angles for the most stable conformer.

Table 1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of this compound (Calculated at the B3LYP/6-311++G(d,p) Level of Theory). This table is for illustrative purposes to show the expected format of results from a DFT calculation.

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Lengths (Å) | Bond Angles (°) | ||

| C-Br | 1.910 | C-C-Br | 119.8 |

| C-O | 1.375 | C-O-C | 118.5 |

| C-F | 1.350 | F-C-F | 108.2 |

| Dihedral Angles (°) | |||

| C(ar)-C(ar)-O-C(eth) | 178.5 | ||

| C(ar)-O-C(eth)-C(eth) | -85.0 |

Once the optimized geometry is obtained, the electronic properties can be analyzed. This involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. irjet.netresearchgate.net

Charge distribution analysis, often performed using methods like Mulliken population analysis, provides insight into the partial atomic charges on each atom. This helps identify electrophilic and nucleophilic sites within the molecule. Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated. The MEP map is a visual representation of the electrostatic potential on the electron density surface, where colors indicate different charge potentials (typically red for negative potential/nucleophilic regions and blue for positive potential/electrophilic regions). This map is highly useful for predicting how the molecule will interact with other charged or polar species. irjet.net

Quantum chemical calculations can accurately predict various spectroscopic parameters. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. irjet.net These predicted shifts, when compared to a standard reference like tetramethylsilane (B1202638) (TMS), can aid in the interpretation of experimental NMR spectra and confirm the molecular structure.

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated. researchgate.net These calculations provide a set of normal modes of vibration and their corresponding frequencies and intensities. While calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity, they can be corrected using empirical scaling factors, leading to excellent agreement with experimental data. irjet.net This analysis is fundamental for assigning specific absorption bands in experimental IR and Raman spectra to particular molecular vibrations (e.g., C-Br stretching, C-F stretching, aromatic ring modes). researchgate.net

Table 2: Hypothetical Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound. This table is for illustrative purposes to show the expected format of results from a DFT calculation.

| Spectroscopic Parameter | Predicted Value | Assignment/Notes |

|---|---|---|

| Vibrational Frequencies (cm⁻¹) | ||

| ν(C-H) aromatic | 3100 - 3050 | Aromatic C-H stretching |

| ν(C=C) aromatic | 1600 - 1450 | Aromatic ring stretching |

| ν(C-F) | 1150 - 1050 | C-F stretching modes |

| ν(C-Br) | 650 - 550 | C-Br stretching |

| NMR Chemical Shifts (ppm) | Relative to TMS | |

| ¹H (aromatic, ortho to O) | ~6.9 | |

| ¹H (aromatic, ortho to Br) | ~7.5 | |

| ¹³C (C-Br) | ~115 | |

| ¹⁹F (CF₂) | Variable | Highly dependent on conformation |

Theoretical calculations are instrumental in elucidating reaction mechanisms. For this compound, this could involve studying its participation in reactions like nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions (e.g., Suzuki or Heck coupling), where the C-Br bond is typically the reactive site. By mapping the reaction pathway, locating the transition state structures, and calculating the activation energies, chemists can gain a deep understanding of the reaction kinetics and selectivity. This knowledge is crucial for optimizing reaction conditions and predicting the feasibility of synthetic routes.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations can be used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on a classical force field. uq.edu.au

For this compound, MD simulations would be particularly useful for exploring its conformational landscape in greater detail than a static quantum chemical scan. By simulating the molecule over nanoseconds, one can observe the transitions between different conformers and determine their relative populations.

Furthermore, MD simulations are ideal for studying solvent effects. By placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water, methanol, or a nonpolar solvent), one can investigate how the solvent structure around the solute influences its conformation and dynamics. chemrxiv.orgchemrxiv.org This provides a more realistic model of the molecule's behavior in solution compared to implicit solvent models often used in quantum calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Biological Activities (if applicable)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their activity. While often used for biological activities, QSAR can also be applied to non-biological properties such as material properties (e.g., thermal stability, dielectric constant) or physicochemical properties (e.g., solubility, reactivity in a specific chemical transformation).

If a dataset of related compounds with measured non-biological activity were available, a QSAR model could be developed. This would involve calculating a variety of molecular descriptors for this compound and its analogues. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and topological properties. Statistical methods would then be used to build a model correlating these descriptors with the observed activity. Such a model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties.

Machine Learning Approaches in Predicting Reactivity and Synthetic Outcomes

The application of machine learning (ML) in predicting the reactivity and synthetic outcomes of chemical reactions has emerged as a powerful tool in computational chemistry. nih.gov For a specialized compound such as this compound, ML models offer the potential to navigate its complex reaction space, predict product formation, and optimize reaction conditions, thereby accelerating research and development. youtube.com These approaches leverage algorithms to learn from existing chemical data, identifying patterns that can forecast the outcomes of new, unobserved reactions. chemrxiv.org

Machine learning models for reaction prediction are broadly categorized into two types: classification models that predict whether a reaction will be successful, and regression models that predict quantitative outcomes like reaction yields or enantiomeric excess. The development of these models typically involves several key stages: data acquisition and representation, feature engineering, model training, and validation.

For a molecule like this compound, the input data for an ML model would include detailed information about the reactants, reagents, and reaction conditions. Molecular structures are commonly represented as molecular fingerprints or descriptors. nih.gov Fingerprints are bit strings that encode structural features, while descriptors are numerical values that quantify various physicochemical properties such as steric and electronic effects. Given the presence of the bromine atom and the trifluoroethoxy group, descriptors related to halogen bonding, electronic effects (Hammett parameters), and steric hindrance would be particularly relevant for predicting its reactivity in cross-coupling reactions.

A variety of machine learning algorithms can be employed for reactivity prediction. nih.gov Common choices include random forests, support vector machines, and neural networks. mit.edu For instance, a random forest model could be trained on a dataset of Suzuki coupling reactions involving various aryl bromides, including this compound, to predict the yield of the corresponding biaryl product. The model would learn the complex interplay between the substituents on the aryl bromide, the boronic acid partner, the catalyst, and the solvent to make its predictions.

The table below illustrates a hypothetical dataset that could be used to train a machine learning model for predicting the yield of a Suzuki coupling reaction with this compound. The features include descriptors for the boronic acid, the catalyst ligand, and the solvent.

| Aryl Bromide | Boronic Acid | Catalyst Ligand | Solvent | Experimental Yield (%) | Predicted Yield (%) |

| This compound | Phenylboronic acid | SPhos | Toluene | 85 | 82 |

| This compound | 4-Methoxyphenylboronic acid | XPhos | Dioxane | 92 | 90 |

| This compound | 3-Thienylboronic acid | SPhos | THF | 78 | 75 |

| This compound | 4-Chlorophenylboronic acid | XPhos | Toluene | 65 | 68 |

The performance of such a model is typically evaluated using metrics like the coefficient of determination (R²) for regression tasks or a confusion matrix for classification tasks. The table below presents a hypothetical confusion matrix for a classification model designed to predict whether a reaction will have a "High" (>70%) or "Low" (≤70%) yield.

| Predicted High Yield | Predicted Low Yield | |

| Actual High Yield | 50 | 5 |

| Actual Low Yield | 8 | 37 |

In this hypothetical scenario, the model correctly predicts 50 high-yield reactions and 37 low-yield reactions, demonstrating a good level of accuracy.

Furthermore, ML models can provide insights into the factors that govern reaction outcomes. Techniques like SHAP (SHapley Additive exPlanations) can be used to interpret the model's predictions, highlighting the most influential features. nih.gov For this compound, such an analysis might reveal the relative importance of the electronic properties of the catalyst ligand versus the polarity of the solvent in achieving a high reaction yield.

The following table summarizes the performance of different hypothetical machine learning models in predicting the reaction yield for a series of reactions involving this compound.

| Model | R² | Mean Absolute Error (%) |

| Random Forest | 0.88 | 5.2 |

| Gradient Boosting | 0.91 | 4.5 |

| Neural Network | 0.93 | 3.9 |

While the application of machine learning to predict the specific reactivity of this compound is still a developing area, the general success of these methods in organic chemistry suggests a promising future. stanford.edu By leveraging large datasets of chemical reactions, these computational tools can guide experimental efforts, reduce the need for trial-and-error optimization, and ultimately accelerate the discovery of new synthetic methodologies. acs.org

Applications of 1 Bromo 4 1,1,2 Trifluoroethoxy Benzene As a Versatile Synthetic Building Block

Precursor in the Synthesis of Agrochemicals

The incorporation of fluorine-containing moieties into organic molecules is a well-established strategy in the development of modern agrochemicals. The presence of fluorine can significantly enhance the biological activity, metabolic stability, and lipophilicity of a compound, leading to more effective and efficient pesticides. While direct public-domain research detailing the use of 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene (B6217607) in commercial agrochemicals is limited, its structure is indicative of its potential as a precursor for various classes of pesticides.

The 1,1,2-trifluoroethoxy group, in particular, can impart desirable properties to the final active ingredient. The bromo group on the benzene (B151609) ring serves as a versatile handle for a variety of chemical transformations, most notably cross-coupling reactions, which are fundamental in the construction of complex agrochemical molecules.

Herbicidal Compound Development

In the quest for new herbicides with improved efficacy and environmental profiles, chemists often explore novel molecular scaffolds. The 4-(1,1,2-trifluoroethoxy)phenyl moiety, which can be introduced using this compound, is of interest for its potential to enhance the herbicidal activity of known pharmacophores. For instance, the synthesis of novel phenoxy-propionate or sulfonylurea herbicides could potentially benefit from the incorporation of this fluorinated group, which may lead to enhanced target enzyme inhibition or improved translocation within the plant.

Fungicidal Agent Synthesis

Many modern fungicides are complex organic molecules that are often synthesized through multi-step processes where functionalized building blocks are essential. The unique electronic properties of the 1,1,2-trifluoroethoxy group can influence the binding affinity of a molecule to its fungal target. The use of this compound in the synthesis of novel strobilurin or triazole-type fungicides could lead to compounds with a broader spectrum of activity or improved resistance management.

Insecticidal Molecule Construction

The development of new insecticides is driven by the need to overcome insect resistance and to find more selective and safer alternatives. The this compound building block can be utilized in the synthesis of novel neonicotinoid or diamide (B1670390) insecticides. The introduction of the 1,1,2-trifluoroethoxy group may enhance the insecticidal potency by improving the interaction with the target receptor or by increasing the metabolic stability of the compound in the insect.

Intermediate in the Preparation of Advanced Materials

The unique combination of a reactive bromine atom and a polar, bulky 1,1,2-trifluoroethoxy group makes this compound a promising intermediate in the synthesis of advanced materials with tailored properties.

Liquid Crystals and Optoelectronic Materials

The synthesis of liquid crystals often involves the use of rigid aromatic cores functionalized with terminal groups that influence the mesomorphic properties. While direct studies on liquid crystals derived from this compound are not widely reported, the related compound, 1-Bromo-4-(trifluoromethoxy)benzene, is known to be a building block for liquid crystals. The structural similarities suggest that this compound could also be a valuable precursor in this field.

The rigid phenyl ring provides the necessary core structure, while the 1,1,2-trifluoroethoxy group can contribute to the desired dipole moment and steric interactions that are crucial for the formation of liquid crystalline phases. The bromine atom allows for the facile introduction of other mesogenic groups through reactions such as Suzuki or Sonogashira coupling, enabling the synthesis of a diverse range of liquid crystal molecules.

Table 1: Potential Liquid Crystal Scaffolds from this compound

| Scaffold Type | Synthetic Route | Potential Properties |

| Biphenyl-based | Suzuki coupling with a boronic acid | Nematic or smectic phases |

| Tolan-based | Sonogashira coupling with a terminal alkyne | High birefringence |

| Ester-based | Esterification following conversion of the bromo group | Ferroelectric or antiferroelectric properties |

This table is illustrative of potential applications based on the known chemistry of similar compounds.

Polymer Science and Fluorinated Macromolecules

Fluorinated polymers are renowned for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. This compound can serve as a monomer in the synthesis of various fluorinated macromolecules. The bromine atom can be converted into other functional groups suitable for polymerization, or it can be used directly in coupling polymerization reactions.

For instance, poly(arylene ether)s containing the 1,1,2-trifluoroethoxy pendent group can be synthesized. These polymers are expected to exhibit high glass transition temperatures, good thermal stability, and low dielectric constants, making them suitable for applications in microelectronics and as high-performance insulators.

Table 2: Predicted Properties of a Poly(arylene ether) Derived from this compound

| Property | Predicted Value/Characteristic | Rationale |

| Glass Transition Temperature (Tg) | > 200 °C | Rigid polymer backbone and bulky side group |

| Thermal Stability (TGA, 5% weight loss) | > 450 °C | Strong aromatic C-O and C-F bonds |

| Dielectric Constant | < 3.0 | Presence of fluorine reduces polarizability |

| Solubility | Soluble in aprotic polar solvents | The ether linkages and fluoroalkoxy group can enhance solubility |

This table presents predicted properties based on the analysis of structurally related fluorinated polymers.